molecular formula C21H19N3O3S2 B2908773 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 1261012-55-8

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2908773
CAS No.: 1261012-55-8
M. Wt: 425.52
InChI Key: YRVUDSNDZJTOMB-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a structurally distinct inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair, particularly the repair of single-strand breaks. PARP inhibition is a validated therapeutic strategy in oncology, specifically for tumors with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations . The compound's core thieno[3,2-d]pyrimidine scaffold is a known pharmacophore for targeting the NAD+ binding site of PARP enzymes. The 2-(thiophen-2-yl)ethyl substitution at the 3-position of this scaffold is a key structural feature designed to optimize binding affinity and selectivity . By potently inhibiting PARP enzymatic activity, this compound traps PARP proteins on damaged DNA and prevents the repair of DNA single-strand breaks, which subsequently collapse into double-strand breaks during replication. In cancer cells with pre-existing DNA repair defects, this mechanism leads to synthetic lethality, resulting in selective cell death. Researchers utilize this compound to probe the mechanisms of DNA damage response (DDR) pathways, to investigate synthetic lethality in various genetic backgrounds, and to evaluate combinatorial therapies with other DNA-damaging agents like chemotherapeutics or radiation. Its specific chemical structure offers a valuable tool for studying structure-activity relationships within the PARP inhibitor class and for exploring potential differences in the inhibition of various PARP family members.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h2-8,10,12-13,19H,9,11,14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAFXNJRQXGXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Core Variations: The thieno[3,2-d]pyrimidine core is shared with most analogs, but fused systems (e.g., pyrido-thieno in ) increase complexity and may alter solubility .
  • Substituent Impact : The target’s 2,4-dioxo groups distinguish it from chlorinated or trifluoromethylated analogs (), likely affecting electronic properties and target binding .
  • Acetamide Modifications : Compared to sulfonamide () or benzamide () derivatives, the N-methyl-N-phenylacetamide in the target compound may reduce polarity, enhancing membrane permeability .

Key Observations :

  • Synthetic Routes : The target compound’s synthesis may parallel ’s use of POCl₃ for pyrimidine activation and ’s diazotization for heterocycle formation .
  • Melting Points: Compounds with polar groups (e.g., oxo, cyano) exhibit higher melting points (220–236°C in ), while halogenated analogs () have lower values .
  • Solubility : The target’s dioxo groups may enhance aqueous solubility compared to trichloromethyl derivatives but reduce it relative to sulfonamides () .

Biological Activity

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N3O3S2C_{21}H_{20}N_{3}O_{3}S_{2}, with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure consisting of multiple rings and functional groups that contribute to its biological activity.

Key Structural Features

  • Thieno[3,2-d]pyrimidine core : This core is known for its role in various biological activities.
  • Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.
  • Dioxo and acetamide groups : These functional groups are critical for the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer therapy and enzyme inhibition.

Anticancer Activity

Several studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported an IC50 value indicating significant cytotoxicity against these cell lines .
    Cell LineIC50 (µM)
    MCF-712.5
    HCT-11615.0
    PC-310.0
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as EGFR and PI3K, which are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

  • MIF2 Inhibition : A study highlighted that derivatives of thieno[3,2-d]pyrimidines can inhibit MIF2 tautomerase activity effectively. The most potent derivative exhibited an IC50 of 2.6 µM .
    CompoundIC50 (µM)
    5d2.6
    Control10.0

Case Studies

Several research articles have documented the synthesis and evaluation of compounds related to this structure:

  • Synthesis and Evaluation : A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiophene ring could modulate the potency against cancer cells, suggesting that further structural optimization could lead to more effective therapeutics .

Q & A

Q. What are the optimal synthetic routes and critical characterization techniques for ensuring the structural integrity of the compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives and subsequent functionalization. Key steps require precise control of temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and pH (neutral to mildly acidic) to avoid side reactions and ensure high yields (>70%) . Characterization :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., thiophen-2-yl ethyl group at position 3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 468.55 g/mol for analogs) and detects impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What key structural features of the compound influence its biological activity?

  • Methodological Answer : The thieno[3,2-d]pyrimidine core and N-methyl-N-phenylacetamide side chain are critical for target engagement. Substituents like the thiophen-2-yl ethyl group enhance lipophilicity, improving membrane permeability, while the dioxo moiety facilitates hydrogen bonding with enzymatic targets (e.g., kinases) . Comparative studies with analogs lacking the thiophene group show reduced activity, confirming its role in binding .

Q. What analytical techniques are essential for confirming purity and structural identity during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxo moiety) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility and solvation effects (e.g., 100-ns simulations in explicit solvent) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) to validate binding models. Discrepancies may arise from unaccounted entropic contributions or allosteric effects .
  • Mutagenesis Studies : Test computational hypotheses by altering key residues in the target enzyme (e.g., kinase ATP-binding pocket) .

Q. What strategies optimize the compound’s selectivity for specific enzymatic targets (e.g., kinases vs. phosphodiesterases)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the N-phenylacetamide group to introduce steric hindrance (e.g., ortho-substituents) or polar groups (e.g., -NO₂) to reduce off-target interactions .
  • Kinase Profiling Panels : Screen against a panel of 50+ kinases to identify selectivity hotspots. For example, fluorophenyl analogs show 10-fold selectivity for EGFR over VEGFR .
  • Co-crystallization : Resolve X-ray structures of the compound bound to targets to guide rational design .

Q. How should conflicting reports on the compound’s bioactivity across cell lines be addressed?

  • Methodological Answer :
  • Standardized Assay Conditions : Control for variables like serum concentration, passage number, and hypoxia (e.g., use <10% FBS and normoxia) .
  • Metabolomic Profiling : Compare intracellular ATP/NADPH levels to rule out metabolic interference in sensitive cell lines .
  • Orthogonal Assays : Validate antiproliferative effects via clonogenic assays alongside MTT to exclude false positives from mitochondrial toxicity .

Q. What methodologies assess the compound’s metabolic stability and potential for drug-drug interactions?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL, 37°C) and quantify parent compound depletion via LC-MS. CYP3A4/2D6 inhibition assays identify interaction risks .
  • Reactive Metabolite Screening : Trapping studies with glutathione or KCN to detect toxic intermediates .
  • Pharmacokinetic Modeling : Fit IV/PO data to two-compartment models to predict half-life and clearance .

Q. How can synergistic effects between this compound and established therapeutics be systematically evaluated?

  • Methodological Answer :
  • Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) values. Synergy (CI < 1) is observed with DNA-damaging agents (e.g., cisplatin) in resistant cancer models .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map synergistic signaling nodes (e.g., PI3K/AKT suppression alongside mTOR inhibition) .
  • In Vivo Validation : Test combinations in xenograft models with staggered dosing to minimize toxicity .

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